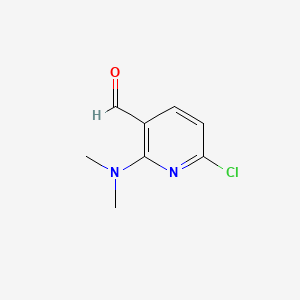

6-Chloro-2-(dimethylamino)nicotinaldehyde

概要

説明

6-Chloro-2-(dimethylamino)nicotinaldehyde is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . This compound is characterized by the presence of a chloro group at the 6th position and a dimethylamino group at the 2nd position on the nicotinaldehyde ring. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

準備方法

The synthesis of 6-Chloro-2-(dimethylamino)nicotinaldehyde typically involves the chlorination of 2-(dimethylamino)nicotinaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

6-Chloro-2-(dimethylamino)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

6-Chloro-2-(dimethylamino)nicotinaldehyde has been investigated for its potential therapeutic properties, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in various studies:

- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant effects, suggesting that this compound may possess similar properties when modified appropriately.

- Antibacterial Properties : Some derivatives exhibit antibacterial activity, indicating potential applications in treating bacterial infections.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes, which is crucial in drug design and development. For instance, it may inhibit kinases involved in cancer cell proliferation, making it a candidate for cancer therapeutics .

Biological Assays

The compound serves as a probe for biological assays, aiding in the study of enzyme mechanisms and receptor interactions. Its ability to modulate biochemical pathways makes it valuable in understanding cellular processes.

Case Study 1: Anticancer Research

In a study investigating the effects of nicotinaldehyde derivatives on cancer cell lines, this compound was found to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation. The study highlighted its potential as a lead compound for developing new anticancer agents .

Case Study 2: Antimicrobial Activity

A research project focused on the synthesis of various nicotinaldehyde derivatives, including this compound, evaluated their antibacterial efficacy against common pathogens. Results showed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .

作用機序

The mechanism of action of 6-Chloro-2-(dimethylamino)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylamino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

類似化合物との比較

6-Chloro-2-(dimethylamino)nicotinaldehyde can be compared with other similar compounds, such as:

2-Chloro-6-(dimethylamino)nicotinaldehyde: Similar in structure but with different positional isomerism.

6-Chloro-2-(methylamino)nicotinaldehyde: Lacks one methyl group compared to the target compound.

6-Chloro-2-(dimethylamino)benzaldehyde: Has a benzene ring instead of a nicotinaldehyde ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

6-Chloro-2-(dimethylamino)nicotinaldehyde (commonly referred to as 6-Cl-DAMN) is an organic compound characterized by its unique structure, which includes a chlorinated pyridine ring, a dimethylamino group, and an aldehyde functional group. Its molecular formula is , with a molecular weight of approximately 184.63 g/mol. This compound has gained attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

This compound can be synthesized through several methods, including:

- Condensation of 6-chloronicotinic acid with dimethylamine followed by formylation.

- Reactions typical of aldehydes and substituted pyridines , such as oxidation, reduction, and substitution reactions.

These synthesis methods highlight the versatility of 6-Cl-DAMN in producing derivatives for further research applications.

Key Chemical Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the aldehyde group to carboxylic acids or other oxidized derivatives. |

| Reduction | Converts the aldehyde to an alcohol group using reducing agents like sodium borohydride. |

| Substitution | The chloro group can be replaced with nucleophiles such as amines or thiols. |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the chloro and dimethylamino groups significantly influences its binding affinity and biological effects.

- Enzyme Inhibition : Studies indicate that 6-Cl-DAMN can inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may modulate receptor signaling pathways, which could lead to therapeutic effects in various disease models.

Case Studies and Research Findings

Recent studies have explored the biological implications of 6-Cl-DAMN in different contexts:

- Antimicrobial Activity : Research has demonstrated that derivatives of 6-Cl-DAMN exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. For instance, analogues of this compound were shown to retain anti-tubercular activity while mitigating cardiac toxicity associated with hERG channel inhibition .

- Cytotoxicity Studies : In vitro studies revealed moderate cytotoxic activity against human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism was suggested to involve inhibition of tubulin polymerization, indicating a potential role in cancer therapy .

Interaction Studies

Interaction studies involving this compound have focused on its reactivity with biological molecules:

- Protein Binding Studies : These studies aim to elucidate how 6-Cl-DAMN interacts with proteins at a molecular level, affecting its pharmacokinetics and pharmacodynamics.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-6-(dimethylamino)nicotinaldehyde | Similar structure; different position of chlorine | |

| 4-Dimethylaminobenzaldehyde | Contains a dimethylamino group; no chlorine | |

| Nicotinaldehyde | Parent compound; lacks chlorine and dimethylamino |

The unique combination of functional groups in this compound leads to distinctive chemical reactivity patterns that are not observed in other similar compounds, making it a valuable subject for study in medicinal chemistry.

特性

IUPAC Name |

6-chloro-2-(dimethylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11(2)8-6(5-12)3-4-7(9)10-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAKXRIJWJOYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742682 | |

| Record name | 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233698-83-3 | |

| Record name | 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。